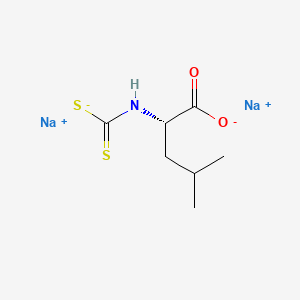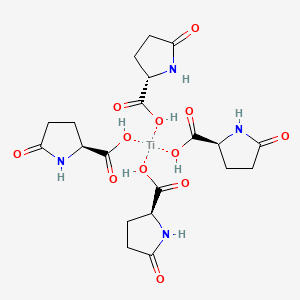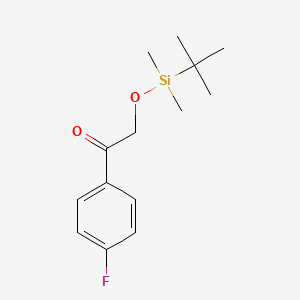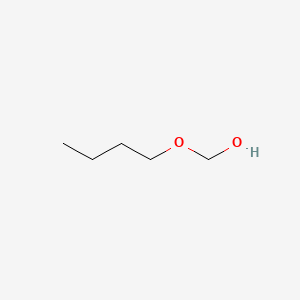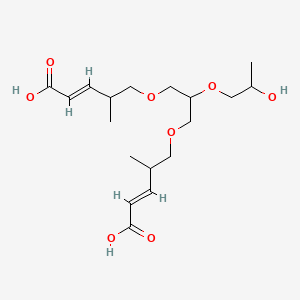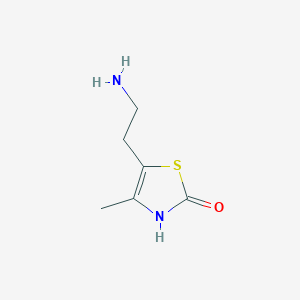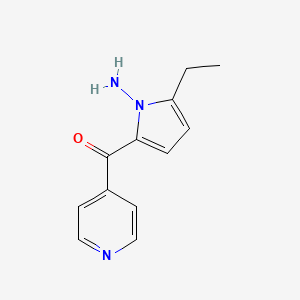
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) is a chemical compound with a unique structure that includes both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) typically involves the reaction of 1-amino-5-ethyl-1H-pyrrole with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-3-pyridinyl-(9ci)
- Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)pyrazinyl-(9ci)
Uniqueness
Methanone, (1-amino-5-ethyl-1H-pyrrol-2-yl)-4-pyridinyl-(9ci) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1-amino-5-ethylpyrrol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O/c1-2-10-3-4-11(15(10)13)12(16)9-5-7-14-8-6-9/h3-8H,2,13H2,1H3 |
Clave InChI |
AKQLTKBUESDEDD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(N1N)C(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


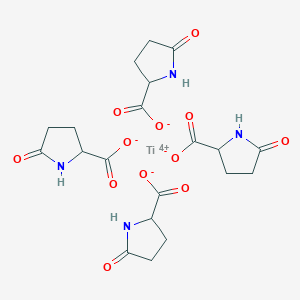
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
